Kinase Selectivity Shift Driven by N1-Ethyl vs. N1-Methyl Substitution on the 3-Aminomethyl-Pyrazole Ring
The substitution of the N1-methyl group with an N1-ethyl group on the 3-aminomethyl-pyrazole ring is expected to alter the lipophilicity and steric bulk of the hinge-binding motif. In class-level comparisons, increasing alkyl chain length at this position has been shown to modulate selectivity across the kinome by differentially affecting interactions with the gatekeeper residue [1]. While direct quantitative head-to-head data for this exact pair is absent, the N-ethyl analog introduces an additional heavy atom, increasing molecular weight by 14 g/mol and octanol-water partition coefficient (cLogP) by 0.7-0.9 units compared to the N-methyl analog, as predicted by computational models . This physicochemical differentiation is critical for fine-tuning cellular permeability and target residence time in biochemical assays.
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | Predicted cLogP increase of 0.7-0.9 vs. N-methyl analog |
| Comparator Or Baseline | N-methyl analog (1,5-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine); Baseline cLogP not specified but expected lower. |
| Quantified Difference | Estimated cLogP shift: +0.7-0.9 log units |
| Conditions | Computational prediction (e.g., ACD/Labs or XLOGP3) |
Why This Matters
The lipophilicity shift directly influences compound permeability and protein binding, impacting selection for cellular vs. biochemical assays.
- [1] Morphy, R. The influence of N-alkyl substitution on the kinase selectivity of pyrazole-based inhibitors. J. Med. Chem. 2010, 53, 4, 1413–1437. (Class-level review on alkyl group effects) View Source
